molecular formula C7H11NO2 B14149377 Ethyl 3-cyanobutanoate CAS No. 22584-00-5

Ethyl 3-cyanobutanoate

Cat. No.: B14149377
CAS No.: 22584-00-5
M. Wt: 141.17 g/mol
InChI Key: HNRANOZSFPYDHH-UHFFFAOYSA-N
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Description

Ethyl 3-cyanobutanoate is an organic compound with the molecular formula C7H11NO2. It is an ester derived from butanoic acid and contains a cyano group attached to the third carbon atom. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-cyanobutanoate can be synthesized through the alkylation of ethyl acetoacetate with ethyl cyanoacetate. The reaction typically involves the use of a strong base such as sodium ethoxide to form the enolate ion, which then undergoes nucleophilic substitution with ethyl cyanoacetate .

Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of ethyl acetoacetate with ethyl cyanoacetate under controlled conditions. The reaction is carried out in the presence of a base and at elevated temperatures to ensure complete conversion .

Mechanism of Action

The mechanism of action of ethyl 3-cyanobutanoate involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. These reactions are facilitated by enzymes and other catalytic agents in biological systems .

Comparison with Similar Compounds

  • Ethyl 2-cyanobutanoate
  • Ethyl 3-cyanopropanoate
  • Ethyl acetoacetate

Comparison: Ethyl 3-cyanobutanoate is unique due to the presence of both a cyano group and an ester group, which allows it to participate in a wide range of chemical reactions. Compared to ethyl 2-cyanobutanoate, it has a different position of the cyano group, leading to distinct reactivity. Ethyl 3-cyanopropanoate has a similar structure but lacks the additional carbon atom, affecting its chemical properties. Ethyl acetoacetate, on the other hand, does not contain a cyano group, making its reactivity different from that of this compound .

Properties

IUPAC Name

ethyl 3-cyanobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-3-10-7(9)4-6(2)5-8/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRANOZSFPYDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90311672
Record name Ethyl 3-cyanobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22584-00-5
Record name NSC244818
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244818
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-cyanobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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